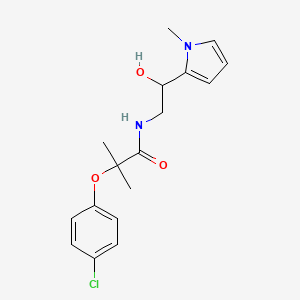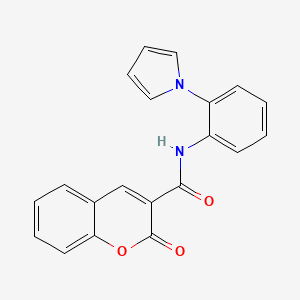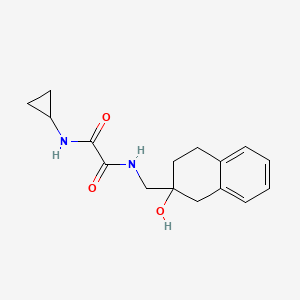
N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide” is a novel compound with potentially significant applications in various fields of research and industry. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl group.
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a cyclopropyl group, a tetrahydronaphthalene group, and an oxalamide group. Cycloalkanes, like the cyclopropyl group in this compound, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Tetrahydronaphthalene is a polycyclic compound, meaning it contains multiple rings .Applications De Recherche Scientifique
1. Potential in Oncology and Diagnostic Applications
A study by Abate et al. (2011) discussed analogues of σ receptor ligand PB28, which have potential applications in oncology and diagnostic fields. These analogues, including those related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, were developed with reduced lipophilicity, suggesting their utility in tumor targeting and imaging, particularly for positron emission tomography (PET) radiotracers (Abate et al., 2011).
2. Cytotoxic Activity Against Cancer Cells
Li et al. (2018) identified naphthalenone derivatives, structurally related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, which exhibited significant cytotoxic activity against human central nervous system cancer cells and liver cancer cells. This suggests potential applications of these compounds in cancer therapeutics (Li et al., 2018).
3. Role in Neurological Receptor Activity
Research by Leopoldo et al. (2007, 2004) on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, revealed their significant affinities and activities at the 5-HT7 serotonin receptor. These findings indicate potential applications in neurological and psychiatric disorders (Leopoldo et al., 2007), (Leopoldo et al., 2004).
4. Potential in Tumor Research and Therapy
A study by Berardi et al. (2005) discussed N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives with potential applications in tumor research and therapy. These compounds demonstrated antiproliferative activity in rat glioma cells, hinting at their possible use in cancer treatments (Berardi et al., 2005).
Propriétés
IUPAC Name |
N'-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(15(20)18-13-5-6-13)17-10-16(21)8-7-11-3-1-2-4-12(11)9-16/h1-4,13,21H,5-10H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVWWLWLJTHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



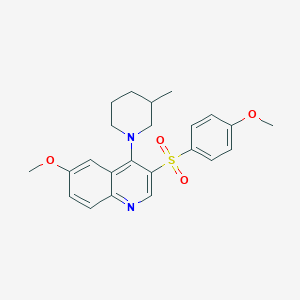
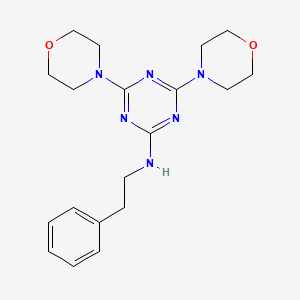
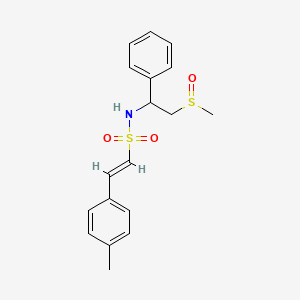
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
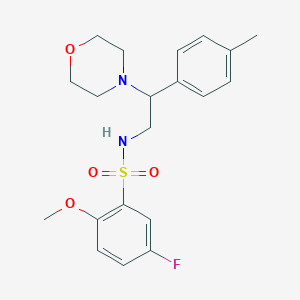
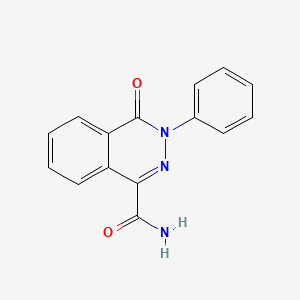
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
